molecular formula C17H12ClNO3 B8326811 1-(3-Chlorobenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

1-(3-Chlorobenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Cat. No. B8326811
M. Wt: 313.7 g/mol
InChI Key: JPCSKFQRMWGYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07557213B2

Procedure details

Experimental conditions analogous to those described for Step 4 of Example 60, from 7.00 g (20.5 mmol) of 1-(3-chloro-benzyl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester, 200 mL of 1:1 methanol-water mixture and 0.98 g (41.0 mmol) of lithium hydroxide with a work-up consisting only of thorough evaporation of solvents. The residue was directly taken to step 3.
Name
1-(3-chloro-benzyl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:15](=[O:16])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]([CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[C:20]([Cl:24])[CH:19]=2)[CH:7]=1)=[O:5])C.[OH-].[Li+]>CO.O>[Cl:24][C:20]1[CH:19]=[C:18]([CH:23]=[CH:22][CH:21]=1)[CH2:17][N:8]1[C:9]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:15](=[O:16])[C:6]([C:4]([OH:5])=[O:3])=[CH:7]1 |f:1.2,3.4|

Inputs

Step One
Name
1-(3-chloro-benzyl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester
Quantity
7 g
Type
reactant
Smiles
C(C)OC(=O)C1=CN(C2=CC=CC=C2C1=O)CC1=CC(=CC=C1)Cl
Step Two
Name
Quantity
0.98 g
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
consisting only of thorough evaporation of solvents

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(CN2C=C(C(C3=CC=CC=C23)=O)C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.